molecular formula C21H28ClNO3 B13771609 5-(2-(N,N-Dimethylamino)ethoxy)carvacrol benzylate hydrochloride CAS No. 73771-68-3

5-(2-(N,N-Dimethylamino)ethoxy)carvacrol benzylate hydrochloride

Cat. No.: B13771609
CAS No.: 73771-68-3
M. Wt: 377.9 g/mol
InChI Key: XATHRKGERYZALH-UHFFFAOYSA-N
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Description

5-(2-(N,N-Dimethylamino)ethoxy)carvacrol benzylate hydrochloride is a synthetic compound derived from carvacrol, a monoterpenoid phenol found in essential oils of various aromatic plants. This compound is known for its potential biological activities, including its use as an alpha-1 adrenergic receptor antagonist.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(N,N-Dimethylamino)ethoxy)carvacrol benzylate hydrochloride typically involves the following steps:

    Starting Material: Carvacrol is used as the starting material.

    Etherification: Carvacrol undergoes etherification with 2-(N,N-dimethylamino)ethanol in the presence of a suitable catalyst to form 5-(2-(N,N-Dimethylamino)ethoxy)carvacrol.

    Benzylation: The resulting compound is then benzylated using benzyl chloride under basic conditions to form 5-(2-(N,N-Dimethylamino)ethoxy)carvacrol benzylate.

    Hydrochloride Formation: Finally, the benzylate is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-(N,N-Dimethylamino)ethoxy)carvacrol benzylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate are employed under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-(N,N-Dimethylamino)ethoxy)carvacrol benzylate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential as an alpha-1 adrenergic receptor antagonist, affecting vascular smooth muscle contraction.

    Medicine: Explored for its therapeutic potential in treating conditions like hypertension and benign prostatic hyperplasia.

    Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The compound exerts its effects primarily through antagonism of alpha-1 adrenergic receptors. By binding to these receptors, it inhibits the action of endogenous catecholamines like norepinephrine, leading to vasodilation and decreased blood pressure. The molecular targets include the alpha-1 adrenergic receptors on vascular smooth muscle cells, and the pathways involved include the inhibition of the phosphatidylinositol 4,5-bisphosphate (PIP2) pathway.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-(N,N-Dimethylamino)ethoxy)carvacrol acetate hydrochloride
  • 5-(2-(N,N-Dimethylamino)ethoxy)carvacrol benzoate hydrochloride

Uniqueness

5-(2-(N,N-Dimethylamino)ethoxy)carvacrol benzylate hydrochloride is unique due to its specific benzylate group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its acetate and benzoate counterparts. This uniqueness can influence its binding affinity, receptor selectivity, and overall therapeutic efficacy.

Properties

CAS No.

73771-68-3

Molecular Formula

C21H28ClNO3

Molecular Weight

377.9 g/mol

IUPAC Name

2-(4-benzoyloxy-5-methyl-2-propan-2-ylphenoxy)ethyl-dimethylazanium;chloride

InChI

InChI=1S/C21H27NO3.ClH/c1-15(2)18-14-19(25-21(23)17-9-7-6-8-10-17)16(3)13-20(18)24-12-11-22(4)5;/h6-10,13-15H,11-12H2,1-5H3;1H

InChI Key

XATHRKGERYZALH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC(=O)C2=CC=CC=C2)C(C)C)OCC[NH+](C)C.[Cl-]

Origin of Product

United States

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